![molecular formula C16H15FN2O2 B4163095 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide](/img/structure/B4163095.png)
3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide
Übersicht
Beschreibung
3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide, also known as AFM13, is a small molecule drug that is being investigated for its potential use in cancer treatment. It is a member of the benzamide class of compounds and has been shown to have promising anti-tumor activity in preclinical studies.
Wirkmechanismus
3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide works by binding to CD16A, a receptor on the surface of immune cells, such as natural killer cells. This binding enhances the ability of these cells to recognize and kill cancer cells. 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide also has direct anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. It has also been shown to have good pharmacokinetic properties, with a half-life of approximately 20 hours in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. Another advantage is its ability to enhance the activity of immune cells, which could potentially lead to a more effective immune response against cancer cells. However, a limitation of 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide is that it has only been tested in preclinical studies so far, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide. One direction is to investigate its safety and efficacy in clinical trials in humans. Another direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further research could be done to better understand the mechanism of action of 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide and to identify biomarkers that could predict response to treatment. Overall, 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide shows promise as a potential cancer treatment, and further research is needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide has been the subject of several preclinical studies investigating its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in vitro and in vivo against a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors. 3-(acetylamino)-N-(4-fluorophenyl)-4-methylbenzamide has also been shown to enhance the activity of immune cells, such as natural killer cells, in killing cancer cells.
Eigenschaften
IUPAC Name |
3-acetamido-N-(4-fluorophenyl)-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-10-3-4-12(9-15(10)18-11(2)20)16(21)19-14-7-5-13(17)6-8-14/h3-9H,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRINTAJJQHHWFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.